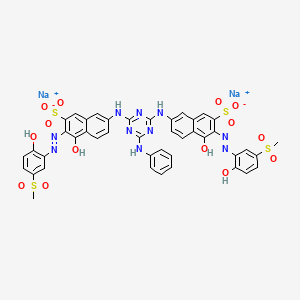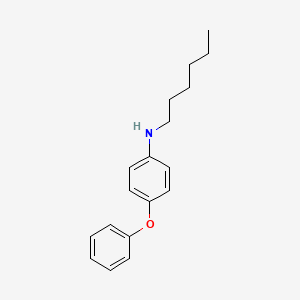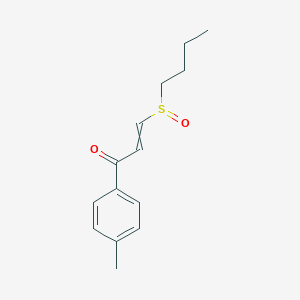
3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one is an organic compound that features a sulfinyl group attached to a butane chain, a methylphenyl group, and a prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The butane chain and the methylphenyl group can be coupled using various organic reactions such as Friedel-Crafts alkylation or Suzuki coupling.
Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: Various substitution reactions can occur at the aromatic ring or the butane chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfone Derivatives: Formed via oxidation.
Sulfide Derivatives: Formed via reduction.
Substituted Derivatives: Formed via substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
3-(Butane-1-sulfonyl)-1-(4-methylphenyl)prop-2-EN-1-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Butane-1-thio)-1-(4-methylphenyl)prop-2-EN-1-one: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
3-(Butane-1-sulfinyl)-1-(4-methylphenyl)prop-2-EN-1-one is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thio analogs.
Propiedades
Número CAS |
66286-93-9 |
|---|---|
Fórmula molecular |
C14H18O2S |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
3-butylsulfinyl-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H18O2S/c1-3-4-10-17(16)11-9-14(15)13-7-5-12(2)6-8-13/h5-9,11H,3-4,10H2,1-2H3 |
Clave InChI |
RZXAVRPYVQWHKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)C=CC(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


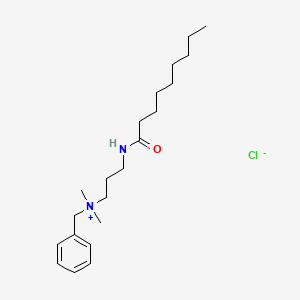
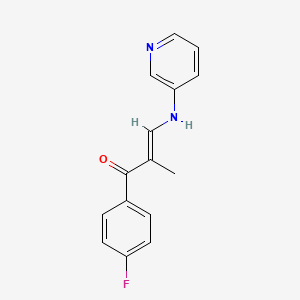



![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
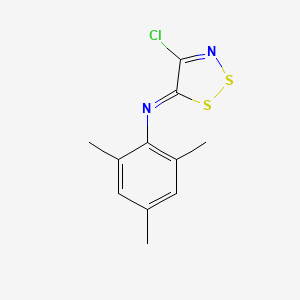
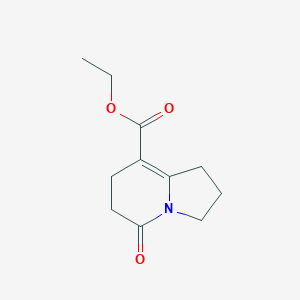
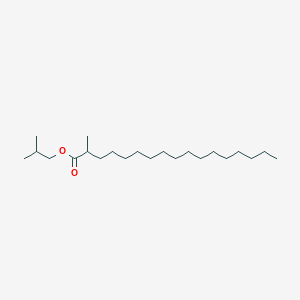
stannane](/img/structure/B14472292.png)
